In-Depth Technical Guide to Tinopal 5BM: Chemical Properties, Structure, and Analytical Methodologies
In-Depth Technical Guide to Tinopal 5BM: Chemical Properties, Structure, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and analytical methodologies for Tinopal 5BM, a prominent fluorescent whitening agent. While primarily utilized in industrial applications, its unique fluorescent properties and stability make it a compound of interest for various research applications, including potential use as a tracer in environmental and quality control studies within the pharmaceutical sciences. This document consolidates key data, presents detailed experimental protocols for its analysis, and offers visualizations of its chemical structure and a representative analytical workflow.
Chemical and Physical Properties
Tinopal 5BM is a complex organic molecule belonging to the stilbene derivative class of fluorescent whitening agents.[1] It is specifically classified as a cyanuric chloride/diaminostilbene type.[1] Its ability to absorb ultraviolet light and re-emit it as visible blue light is conferred by the stilbene core of the molecule.[2] The presence of sulfonic acid groups enhances its water solubility and affinity for cellulosic materials.[2]
The following table summarizes the key chemical and physical properties of Tinopal 5BM.
| Property | Value | Source |
| IUPAC Name | disodium;5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | PubChem |
| Synonyms | C.I. Fluorescent Brightener 28, Phorwhite RKH, Tinopal 5BM-XC | PubChem |
| CAS Number | 13863-31-5 | [1] |
| Molecular Formula | C₃₈H₃₈N₁₂Na₂O₈S₂ | PubChem |
| Molecular Weight | 902.9 g/mol | [1] |
| Physical Form | Solid | EPA Chemical Data Reporting (CDR) |
| UV Absorption Max (in water) | 340 - 360 nm | [2] |
| Partition Coefficient (log Kow) | 1.20 | Hazardous Substances Data Bank (HSDB) |
| Water Solubility | Soluble | [3] |
| Bioconcentration Factor (BCF) | < 2.1 (suggests low bioconcentration) | [2] |
| Biodegradation | Not readily biodegradable | [2] |
Chemical Structure
The structural backbone of Tinopal 5BM is a 4,4'-diaminostilbene-2,2'-disulfonic acid derivative. This core is symmetrically substituted with triazine rings, which in turn are functionalized with aniline and N-methyl-N-(2-hydroxyethyl)amine groups. This modular structure allows for the fine-tuning of its properties, such as solubility and affinity for various substrates.[2]
Caption: Chemical structure of Tinopal 5BM.
Relevance to Pharmaceutical Sciences
While not a therapeutic agent, Tinopal 5BM's properties are relevant to drug development professionals in several contexts:
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Packaging and Formulation: Fluorescent whitening agents are sometimes used in pharmaceutical packaging materials.[2] Analytical methods to detect and quantify their presence are crucial for quality control and to ensure they do not migrate into the drug product.
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Tracer Applications: The high fluorescence and water solubility of Tinopal 5BM make it a candidate for use as a tracer in various studies. For instance, it has been used in hydrological and environmental tracing to track water movement and contamination.[1] Similar principles could be applied in controlled research environments to study fluid dynamics in manufacturing processes or to validate cleaning procedures.
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Toxicological Assessment: Understanding the toxicological profile of excipients and potential contaminants is fundamental in drug development. Tinopal 5BM has been shown to have low oral toxicity and is not mutagenic in several in vivo test systems.[2]
Experimental Protocols
Representative HPLC Method for Analysis
This protocol is a representative method for the analysis of diaminostilbene-disulfonic acid derivatives, such as Tinopal 5BM, and is adapted from established methods for similar compounds.
Objective: To separate and quantify Tinopal 5BM in a sample matrix.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system
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Fluorescence detector (FLD)
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Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Tetrabutylammonium hydrogen sulfate (for ion-pairing)
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Tinopal 5BM standard
Procedure:
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Standard Preparation:
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Prepare a stock solution of Tinopal 5BM (e.g., 100 µg/mL) in a suitable solvent (e.g., water or methanol/water mixture).
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Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
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Sample Preparation (e.g., from a solid matrix):
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Accurately weigh a known amount of the sample.
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Extract Tinopal 5BM using a suitable solvent (e.g., 75% methanol in water).
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Employ ultrasonication or heating (e.g., 80°C for 30 minutes) to facilitate extraction.
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Centrifuge the sample to pellet any solid material.
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Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
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Chromatographic Conditions:
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Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer containing an ion-pairing agent (e.g., 50% acetonitrile/water with 0.4% tetrabutylammonium hydrogen sulfate, pH adjusted to 8.0).
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Injection Volume: 20 µL
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Fluorescence Detection: Excitation wavelength around 350 nm, Emission wavelength around 430 nm.
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Analysis:
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Inject the calibration standards to generate a standard curve (peak area vs. concentration).
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Inject the prepared samples.
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Quantify the amount of Tinopal 5BM in the samples by comparing their peak areas to the standard curve.
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Caption: HPLC analysis workflow for Tinopal 5BM.
Spectrofluorometry for Qualitative Detection
Objective: To qualitatively detect the presence of Tinopal 5BM.
Instrumentation:
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Spectrofluorometer
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Quartz cuvettes
Procedure:
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Prepare a dilute solution of the sample in water.
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Place the solution in a quartz cuvette.
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Scan a range of excitation wavelengths (e.g., 300-400 nm) while monitoring the emission at a fixed wavelength (e.g., 430 nm) to determine the optimal excitation wavelength.
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Set the determined optimal excitation wavelength (around 340-360 nm) and scan the emission spectrum (e.g., 400-600 nm).
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The presence of a strong emission peak in the blue region of the spectrum (around 430-440 nm) is indicative of a stilbene-type fluorescent whitening agent like Tinopal 5BM.
Safety and Toxicology
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Human Toxicity: Tinopal 5BM has shown low toxicity in repeated insult patch tests in humans.[2]
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Non-Human Toxicity: It has demonstrated low oral toxicity in studies on rats and dogs.[2]
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Mutagenicity: Tinopal 5BM was not found to be mutagenic in several in vivo test systems and did not induce mutations in Salmonella typhimurium.[2]
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Environmental Fate: Tinopal 5BM is not expected to be volatile and will likely adsorb to suspended solids and sediment in aquatic environments. It is not readily biodegradable.[2]
Conclusion
Tinopal 5BM is a well-characterized fluorescent whitening agent with a stable chemical structure and distinct spectroscopic properties. While its primary applications are industrial, its potential use as a tracer and the necessity for its detection in quality control settings make it a relevant compound for professionals in the pharmaceutical and broader scientific research communities. The analytical methods detailed in this guide provide a robust framework for its detection and quantification.
